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9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide

Antitumour Structure-Activity Relationship Topoisomerase Poison

9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide (CAS 89459-44-9) is a tricyclic acridine-4-carboxamide derivative belonging to the 9-aminoacridine-4-carboxamide class of DNA intercalators. It is formally classified as an inactive derivative of the antitumour agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its 9-amino congener (9-amino-DACA).

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
CAS No. 89459-44-9
Cat. No. B12911696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide
CAS89459-44-9
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N
InChIInChI=1S/C19H22N4O/c1-23(2)12-6-11-21-19(24)15-9-5-8-14-17(20)13-7-3-4-10-16(13)22-18(14)15/h3-5,7-10H,6,11-12H2,1-2H3,(H2,20,22)(H,21,24)
InChIKeyVNWAULKXOPRJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide (CAS 89459-44-9) – Structural and Pharmacological Baseline


9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide (CAS 89459-44-9) is a tricyclic acridine-4-carboxamide derivative belonging to the 9-aminoacridine-4-carboxamide class of DNA intercalators [1]. It is formally classified as an inactive derivative of the antitumour agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its 9-amino congener (9-amino-DACA) [1][2]. The compound features a 3-(dimethylamino)propyl side chain at the 4-carboxamide position and a 9-amino substituent on the acridine chromophore, distinguishing it from the prototypical 2-(dimethylamino)ethyl side chain found in the active clinical-stage analogs [3].

Why 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide Cannot Be Replaced by Generic Acridine-4-Carboxamides


Within the acridine-4-carboxamide class, minor structural modifications produce profound functional divergence that precludes simple interchange. In the prototypical pair, placement of the 9-amino group on the acridine chromophore confers a 6-fold greater DNA binding affinity relative to the deamino analog DACA [1]. Conversely, extending the side chain from the standard 2-(dimethylamino)ethyl motif to the 3-(dimethylamino)propyl variant found in the target compound results in complete abrogation of antitumour activity, as demonstrated by its classification as an inactive derivative of DACA and 9-amino-DACA [2][3]. Therefore, substituting this compound with an active acridine-4-carboxamide would invalidate experimental controls, while substituting an inactive analog with a different side-chain length would alter DNA binding geometry and crystal packing behavior.

Quantitative Differentiation Evidence for 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide


Side-Chain Length Dictates Functional Activity: Propyl vs. Ethyl Linker

The target compound bears a 3-(dimethylamino)propyl side chain, in contrast to the 2-(dimethylamino)ethyl moiety present in DACA and 9-amino-DACA. This single methylene extension abolishes biological activity: the compound is explicitly classified as an inactive derivative, whereas DACA is a dual topoisomerase I/II poison that entered Phase II clinical trials [1][2]. The inactivity has been attributed to steric hindrance from the longer side chain, which may impede optimal DNA binding geometry or alter pharmacokinetic properties .

Antitumour Structure-Activity Relationship Topoisomerase Poison

DNA Binding Affinity: 9-Amino Modification Confers 6-Fold Enhancement Over Deamino Analog

Although the target compound itself has not been directly compared, the 9-amino substitution present on its chromophore is known to dramatically enhance DNA binding. In a controlled head-to-head study, the 9-amino analog (AAC) exhibited a 6-fold greater DNA binding affinity compared to its deamino counterpart (DACA) when binding to calf thymus DNA [1]. This electrostatic advantage stems from the increased overall charge of +2 for AAC versus +1 for DACA at neutral pH [1]. The target compound, bearing the same 9-aminoacridine chromophore, is expected to inherit this enhanced binding potential, which contrasts sharply with its biological inactivity—a dissociation that makes it uniquely suitable for decoupling DNA binding from pharmacological effect in experimental designs.

DNA Binding Intercalation Thermodynamics

Crystal Structure of DNA Complex at 1.55 Å Resolution: Packing Forces Dominate Over Ligand-Specific Interactions

The 1.55 Å resolution crystal structure of the target compound bound to the DNA hexanucleotide d(CGTACG)₂ has been determined and compared with six previously published isomorphous structures of the same DNA sequence complexed with various intercalators in the presence of cobalt [1]. The study found that all seven structures—spanning both biologically active and inactive ligands—are essentially identical, with the crystal form being determined primarily by DNA-DNA interactions and packing forces rather than by specific ligand-DNA contacts [1]. This finding demonstrates that the target compound, despite being biologically inactive, faithfully recapitulates the intercalative binding mode and DNA structural perturbations observed with active topoisomerase poisons, thereby validating its utility as a structural surrogate in crystallographic studies.

X-ray Crystallography DNA-Ligand Complex Structural Biology

Ligand Disordering in DNA Complex Suggests Inability to Form Stable Specific Interactions

Within the 1.55 Å crystal structure, the target compound molecule is described as disordered, in contrast to the well-ordered ligand density typically observed for active analogs such as 9-amino-DACA bound to the same DNA hexanucleotide [1][2]. This disorder is consistent with the hypothesis that the elongated propyl side chain cannot make the stable, specific hydrogen bonds between the protonated dimethylammonium group and guanine O6/N7 atoms that are critical for stabilizing the DNA-ligand complex and for topoisomerase II poisoning activity [1][2]. The disorder provides a structural rationale for the compound's inactivity and distinguishes it from tightly binding, well-ordered active congeners.

Drug-DNA Interactions Structural Disorder Binding Mode Analysis

Validated Application Scenarios for 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide Based on Quantitative Evidence


Negative Control for Cellular Cytotoxicity and Topoisomerase Poisoning Assays

The compound's documented biological inactivity [1][2] makes it a rigorously defined negative control for experiments measuring the cytotoxic effects of DACA, 9-amino-DACA, and related acridine-4-carboxamide topoisomerase poisons. When used alongside active analogs, it enables unambiguous attribution of observed cellular effects to specific pharmacophoric features, particularly the side-chain length and the resulting capacity for stable DNA complex formation.

Structural Biology Probe for DNA Intercalation Studies

The 1.55 Å resolution crystal structure of the compound bound to d(CGTACG)₂ [3] validates its use as a DNA intercalation probe. Because the compound faithfully reproduces the DNA structural perturbations induced by active intercalators while eliminating cytotoxic confounding factors, it is uniquely suited for biophysical studies of intercalation geometry, DNA bending/unwinding measurements, and competitive displacement assays.

Baseline Compound for Structure-Activity Relationship (SAR) Investigations

The pronounced activity cliff between the inactive 3-(dimethylamino)propyl derivative and the active 2-(dimethylamino)ethyl parent (DACA) [1][2] provides a well-defined negative boundary for SAR studies. This compound serves as an essential reference point in systematic explorations of side-chain length, steric tolerance, and linker composition in the 9-aminoacridine-4-carboxamide series.

Crystallographic Methodology Development and Validation

The compound's disorder in the d(CGTACG)₂ crystal [3] and the demonstration that the crystal form is independent of ligand identity make it an instructive case study for methodological work in nucleic acid crystallography, including ligand placement refinement, disorder modeling, and the analysis of packing forces versus specific interactions in drug-DNA co-crystals.

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